

A Technical Guide to Phenyl-pyrrolidin-1-yl-acetic Acid: Synthesis and Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Phenyl-pyrrolidin-1-yl-acetic acid**

Cat. No.: **B029469**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Phenyl-pyrrolidin-1-yl-acetic acid**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical properties, a comprehensive experimental protocol for its synthesis, and its role in drug discovery.

Core Concepts

Phenyl-pyrrolidin-1-yl-acetic acid, specifically 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid, is a versatile chemical scaffold. Its structure, featuring a phenyl group and a pyrrolidine ring attached to an acetic acid moiety, makes it a valuable building block for creating complex molecules with potential therapeutic applications. It is primarily utilized in the development of compounds targeting neurological disorders, such as antidepressants and antipsychotics.^[1] The pyrrolidine ring is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry.

Quantitative Data Summary

The key quantitative data for 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid and its common salt form are summarized in the table below for easy reference and comparison.

Property	2-Phenyl-2-(pyrrolidin-1-yl)acetic acid	Phenyl-pyrrolidin-1-yl-acetic acid hydrochloride
Molecular Formula	C ₁₂ H ₁₅ NO ₂	C ₁₂ H ₁₅ NO ₂ •HCl
Molecular Weight	205.25 g/mol	241.71 g/mol
CAS Number	100390-48-5	Not specified
Purity	≥98% (typical commercial grade)	Research grade
Storage Conditions	2-8°C, sealed, dry	Research grade

Experimental Protocols

The following section provides a detailed methodology for the synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid. This protocol is based on established chemical principles for the formation of analogous acetamide derivatives, adapted for the synthesis of the target carboxylic acid.^[2]

Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid

This synthesis is a two-step process starting from a substituted phenylacetic acid. The first step involves the formation of an acid chloride, which is then reacted with pyrrolidine, followed by hydrolysis to yield the final product.

Materials:

- Substituted Phenylacetic Acid
- Thionyl chloride (SOCl₂)
- Pyrrolidine
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA)
- Anhydrous Diethyl Ether

- Saturated Sodium Bicarbonate solution
- Brine
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Standard laboratory glassware and stirring equipment
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates (silica gel)
- Column chromatography apparatus (silica gel)
- Hydrochloric acid (for hydrolysis)

Procedure:

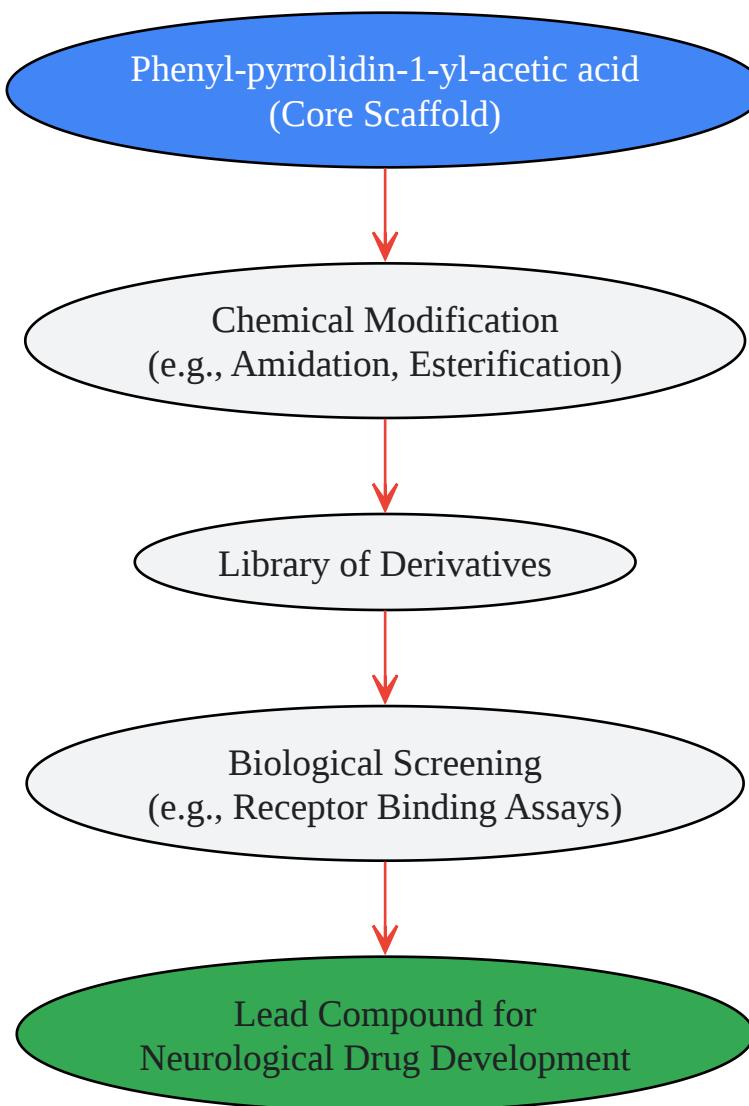
Step 1: Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetyl chloride[2]

- To a solution of the desired substituted phenylacetic acid (1.0 equivalent) in anhydrous DCM (10 mL/g of acid), slowly add thionyl chloride (1.2 equivalents) at 0°C.
- Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
- Once the starting material is consumed, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-phenylacetyl chloride is used in the next step without further purification.

Step 2: Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid

- Dissolve the crude 2-phenylacetyl chloride in anhydrous DCM.
- In a separate flask, prepare a solution of pyrrolidine (2.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
- Slowly add the acid chloride solution to the pyrrolidine solution at 0°C with vigorous stirring.

- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC until the acid chloride is consumed.
- Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.
- Hydrolyze the crude amide by refluxing with an aqueous solution of hydrochloric acid.
- After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.
- Dry the organic extract, remove the solvent, and purify the resulting 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid by recrystallization or column chromatography.


Logical Relationships and Workflows

The following diagrams illustrate the synthesis workflow and the logical relationship of **Phenyl-pyrrolidin-1-yl-acetic acid** as a key intermediate in the development of more complex molecules.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid.

[Click to download full resolution via product page](#)

Caption: Role in the drug development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to Phenyl-pyrrolidin-1-yl-acetic Acid: Synthesis and Properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b029469#molecular-formula-and-weight-of-phenyl-pyrrolidin-1-yl-acetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com